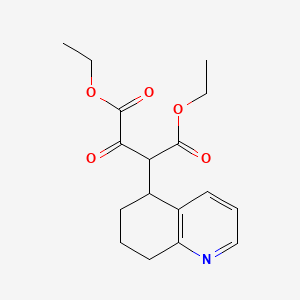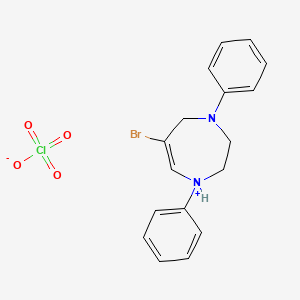
6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate typically involves multiple steps. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated diazepine compounds.
Scientific Research Applications
6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The bromine and phenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepine: A parent compound with a similar seven-membered ring structure but lacking the bromine and phenyl groups.
6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium chloride: A closely related compound with a chloride ion instead of perchlorate.
Phenanthroline derivatives:
Uniqueness
6-Bromo-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate stands out due to its specific combination of bromine and phenyl groups, which confer unique chemical and biological properties
Properties
CAS No. |
62438-96-4 |
|---|---|
Molecular Formula |
C17H18BrClN2O4 |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
6-bromo-1,4-diphenyl-1,2,3,5-tetrahydro-1,4-diazepin-1-ium;perchlorate |
InChI |
InChI=1S/C17H17BrN2.ClHO4/c18-15-13-19(16-7-3-1-4-8-16)11-12-20(14-15)17-9-5-2-6-10-17;2-1(3,4)5/h1-10,13H,11-12,14H2;(H,2,3,4,5) |
InChI Key |
CIABJOGNAZUXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C[NH+]1C2=CC=CC=C2)Br)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
![(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol](/img/structure/B14532169.png)
![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
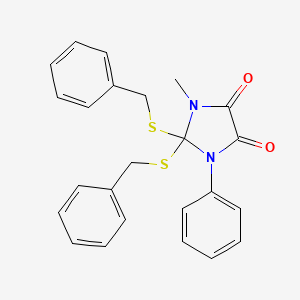
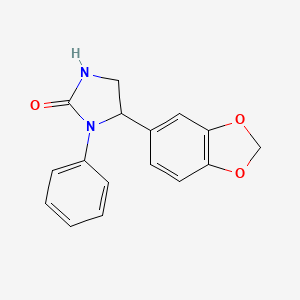
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B14532184.png)
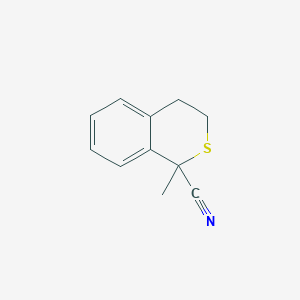
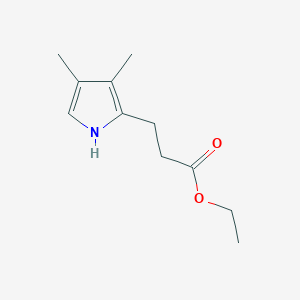
![8-Bromobicyclo[5.1.0]octane](/img/structure/B14532197.png)
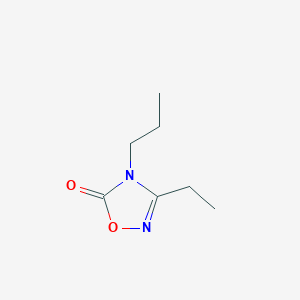
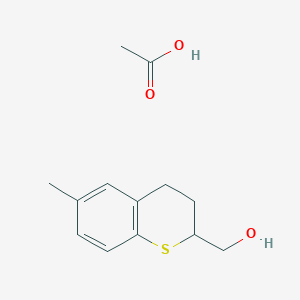
![6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14532218.png)
